molecular formula C7H2ClN3S B2998747 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile CAS No. 1352888-92-6

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile

Cat. No.: B2998747
CAS No.: 1352888-92-6
M. Wt: 195.62
InChI Key: RSUWGNPQLDZYJO-UHFFFAOYSA-N
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Description

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile is a heterocyclic compound that features a fused thiazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[4,5-B]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-B]pyridine derivatives .

Scientific Research Applications

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3S/c8-7-11-6-5(12-7)1-4(2-9)3-10-6/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUWGNPQLDZYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352888-92-6
Record name 2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile
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